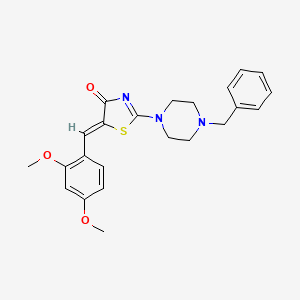![molecular formula C23H33N3O B6117093 2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol, also known as MP-214, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol is not fully understood, but it is believed to act as a dual reuptake inhibitor of serotonin and dopamine. It has been shown to increase the extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit significant antidepressant and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory retention. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol is its high affinity for SERT and DAT, which makes it a potential candidate for the development of new antidepressant and antipsychotic drugs. However, its relatively low selectivity for these targets may limit its therapeutic potential. In addition, the lack of human clinical trials makes it difficult to assess its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol. One of the key areas of focus is the development of more selective and potent analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the long-term effects of this compound on the brain and its potential for the treatment of neurodegenerative disorders. Finally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol involves the reaction of 4-[methyl(phenyl)amino]benzyl chloride with 1-isopropylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the addition of ethanol to the reaction mixture. The yield of this compound is reported to be around 70%, and the purity can be improved by recrystallization.
科学的研究の応用
2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit significant affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are the key targets for many antidepressant and antipsychotic drugs.
特性
IUPAC Name |
2-[4-[[4-(N-methylanilino)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-19(2)26-15-14-25(18-23(26)13-16-27)17-20-9-11-22(12-10-20)24(3)21-7-5-4-6-8-21/h4-12,19,23,27H,13-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNLUMOVGBWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)


![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)
![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
